

4-Chlorobenzamide-d4: A Technical Guide

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Compound of Interest

Compound Name: 4-Chlorobenzamide-d4

Cat. No.: B12404374

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CAS Number: 1219794-65-6

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on **4-Chlorobenzamide-d4**. This deuterated analog of 4-Chlorobenzamide is a valuable tool in various scientific disciplines, including medicinal chemistry, pharmacology, and environmental science.

Physicochemical Properties

4-Chlorobenzamide-d4, also known as 4-Chlorobenzamide-2,3,5,6-d4, is a stable, isotopically labeled compound. The deuterium labeling provides a distinct mass spectrometric signature, making it an ideal internal standard for quantitative analysis of 4-Chlorobenzamide and related compounds.

Property	Value	Reference
CAS Number	1219794-65-6	[1] [2] [3]
Molecular Formula	C ₇ H ₂ D ₄ ClNO	[1]
Molecular Weight	159.60 g/mol	[1]
InChI Key	BLNVISNJTIRAHF-RHQRLBAQSA-N	[1]
Canonical SMILES	C1=C(C(=C(C=C1C(=O)N)Cl)[2H])([2H])[2H]	[1]

Synthesis and Experimental Protocols

The synthesis of **4-Chlorobenzamide-d4** can be achieved through various methods. A common approach involves the deuteration of 4-chlorobenzoic acid followed by amidation.

Protocol 1: Deuteration of 4-Chlorobenzoic Acid and Amidation

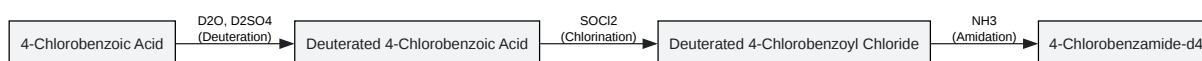
This protocol describes a two-step synthesis of **4-Chlorobenzamide-d4**.

Step 1: Deuteration of 4-Chlorobenzoic Acid

- Reactants: 4-Chlorobenzoic acid, Deuterium oxide (D_2O), and deuterated sulfuric acid (D_2SO_4).
- Procedure: Reflux 4-chlorobenzoic acid with a catalytic amount of deuterated sulfuric acid in an excess of deuterium oxide. The reaction is typically heated for an extended period to ensure complete H/D exchange at the aromatic positions.
- Work-up: After cooling, the deuterated 4-chlorobenzoic acid is isolated by filtration, washed with cold D_2O , and dried under vacuum.

Step 2: Amidation of Deuterated 4-Chlorobenzoic Acid

- Reactants: Deuterated 4-chlorobenzoic acid, a chlorinating agent (e.g., thionyl chloride), and ammonia.
- Procedure: The deuterated carboxylic acid is first converted to its more reactive acid chloride derivative by reacting with thionyl chloride. The resulting deuterated 4-chlorobenzoyl chloride is then carefully reacted with ammonia to form **4-Chlorobenzamide-d4**.
- Purification: The final product is purified by recrystallization to obtain a high-purity compound.



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Synthesis pathway for **4-Chlorobenzamide-d4**.

Analytical Characterization

The identity and purity of synthesized **4-Chlorobenzamide-d4** are confirmed using standard analytical techniques.

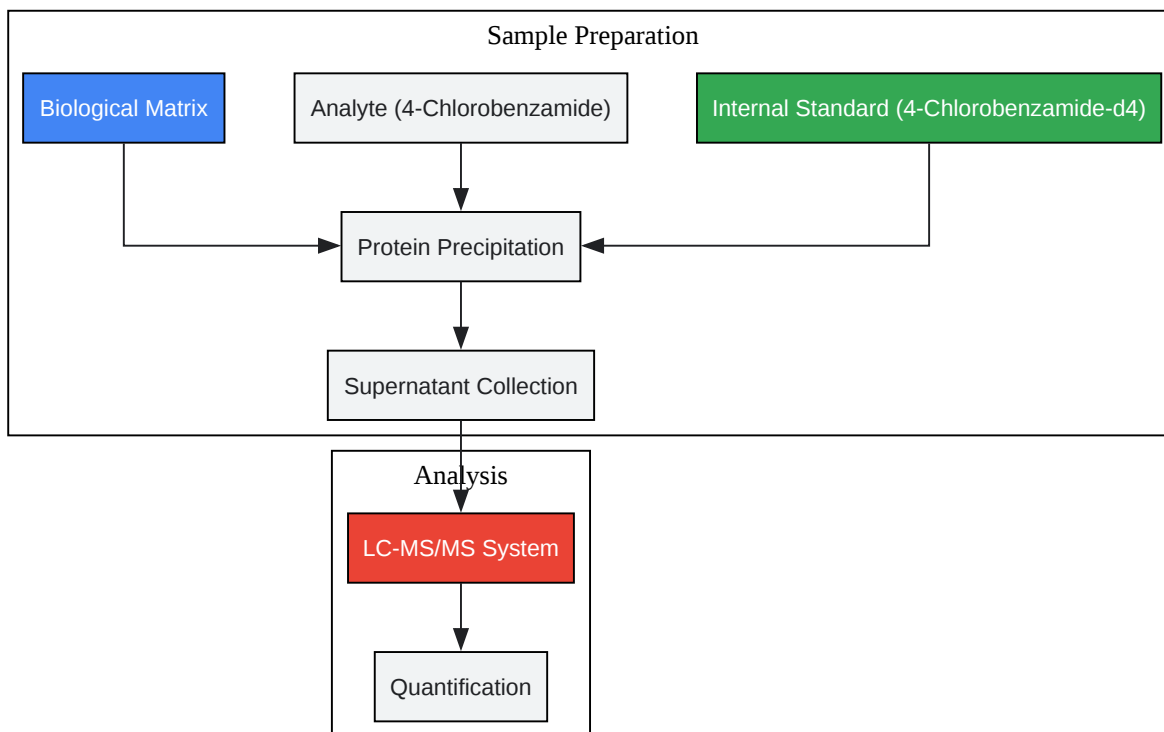
Technique	Expected Results
¹ H NMR	The absence of signals in the aromatic region confirms the successful deuteration of the benzene ring.
¹³ C NMR	The spectrum should be consistent with the structure of 4-Chlorobenzamide, with characteristic peaks for the carbonyl carbon and the carbon atom attached to the chlorine.
Mass Spectrometry	The molecular ion peak should correspond to the calculated mass of the deuterated compound (C ₇ H ₂ D ₄ ClNO).

Applications in Research

4-Chlorobenzamide-d4 serves as a crucial tool in a variety of research applications due to its isotopic labeling.

Pharmacokinetic Studies

In drug metabolism and pharmacokinetic (DMPK) studies, deuterated compounds like **4-Chlorobenzamide-d4** are invaluable as internal standards for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. The co-elution with the non-deuterated analyte and its distinct mass allow for accurate quantification in complex biological matrices.



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Workflow for a typical pharmacokinetic study.

Environmental Fate and Transport Studies

As a deuterated analog of a potential environmental contaminant, **4-Chlorobenzamide-d4** can be used as a tracer to study the fate and transport of chlorobenzamide derivatives in various environmental compartments, such as soil and water.^[1] Its unique mass allows for its detection and differentiation from the naturally occurring compound.

Metabolic Pathway Identification

The use of isotopically labeled compounds helps in elucidating metabolic pathways. By tracking the mass shift of metabolites, researchers can identify the biotransformation products

of 4-Chlorobenzamide.

Safety and Handling

4-Chlorobenzamide is classified as harmful if swallowed and causes serious eye irritation.[3]

Standard laboratory safety precautions should be followed when handling 4-

Chlorobenzamide-d4, including the use of personal protective equipment such as gloves, lab coats, and safety glasses. All work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

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References

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- 2. 4-Chlorobenzamide-d4 CAS#: 1219794-65-6 [chemicalbook.com]
- 3. 4-Chlorobenzamide | C7H6ClNO | CID 12084 - PubChem [pubchem.ncbi.nlm.nih.gov]
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